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Compound of Interest

Compound Name: 1-Phenyl-2,2,2-trifluoroethanol

Cat. No.: B1197755 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for the chiral

fluoroalcohol, 1-phenyl-2,2,2-trifluoroethanol. The information is intended for researchers,

scientists, and professionals in drug development, offering a detailed look at its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from NMR, IR, and MS analyses of 1-
phenyl-2,2,2-trifluoroethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.4 m - Aromatic protons

~5.0 q ~7.0 CH

~2.5 d ~4.0 OH

Solvent: CDCl₃, Frequency: 400 MHz
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¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~135 Aromatic C (quaternary)

~129 Aromatic CH

~128 Aromatic CH

~127 Aromatic CH

124 (q, J ≈ 282 Hz) CF₃

73 (q, J ≈ 32 Hz) CH

Solvent: CDCl₃, Frequency: 100 MHz

¹⁹F NMR Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ -74 d ~7.0 CF₃

Solvent: CDCl₃, Reference: CCl₃F

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3400 Strong, Broad O-H stretch (H-bonded)

~3040 Medium Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch

~1495, 1455 Medium Aromatic C=C stretch

~1160, 1120 Strong C-F stretch

~1070 Strong C-O stretch
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Sample Preparation: Thin film

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

176 25 [M]⁺

159 5 [M-OH]⁺

107 100 [M-CF₃]⁺

79 30 [C₆H₇]⁺

77 40 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 1-phenyl-2,2,2-trifluoroethanol (approximately 10-20 mg) is prepared in a

deuterated solvent, typically chloroform-d (CDCl₃, ~0.7 mL), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR. For

quantitative analysis, a relaxation delay of at least five times the longest T1 relaxation time

should be used. The spectra are acquired on a spectrometer operating at a frequency of 400

MHz for ¹H, 100 MHz for ¹³C, and 376 MHz for ¹⁹F. For ¹⁹F NMR, an external reference such as

CCl₃F is commonly used.[1]

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
For liquid samples like 1-phenyl-2,2,2-trifluoroethanol, a small drop is placed directly onto the

ATR crystal (e.g., diamond or zinc selenide).[2][3] A background spectrum of the clean, empty

ATR crystal is recorded first.[3] The sample is then applied, ensuring good contact with the

crystal surface. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a
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resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise

ratio.[2] After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 1-phenyl-2,2,2-trifluoroethanol is prepared in a volatile organic solvent like

dichloromethane or hexane. The analysis is performed on a GC-MS system equipped with a

capillary column suitable for aromatic compounds (e.g., a 5% phenyl-polysiloxane phase).[5]

The inlet temperature is typically set to 250-300°C.[5][6] The oven temperature program starts

at a lower temperature (e.g., 50°C) and is ramped up to a higher temperature (e.g., 280-300°C)

to ensure separation of the analyte from any impurities.[5][6] Helium is commonly used as the

carrier gas.[5] The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.[5]

Mass spectra are recorded over a mass-to-charge ratio (m/z) range of approximately 40-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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General Workflow for Spectroscopic Analysis
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Workflow of Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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